4,4'-Bis[2-(2-sulfophenyl)ethenyl][1,1'-biphenyl]-2,2'-disulfonic acid
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Overview
Description
4,4’-Bis[2-(2-sulfophenyl)ethenyl][1,1’-biphenyl]-2,2’-disulfonic acid is a complex organic compound known for its fluorescent properties. It is commonly used as a fluorescent brightener in various industrial applications, including detergents and paper products . The compound’s unique structure allows it to absorb ultraviolet light and emit visible light, making it highly effective in enhancing the appearance of materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[2-(2-sulfophenyl)ethenyl][1,1’-biphenyl]-2,2’-disulfonic acid typically involves the reaction of 4,4’-biphenyldicarboxaldehyde with 2-sulfophenylacetic acid under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and high throughput. The reaction conditions are carefully controlled to optimize the yield and purity of the product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis[2-(2-sulfophenyl)ethenyl][1,1’-biphenyl]-2,2’-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonate salts.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4,4’-Bis[2-(2-sulfophenyl)ethenyl][1,1’-biphenyl]-2,2’-disulfonic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-Bis[2-(2-sulfophenyl)ethenyl][1,1’-biphenyl]-2,2’-disulfonic acid involves the absorption of ultraviolet light and subsequent emission of visible lightThe molecular targets and pathways involved include the interaction with aromatic rings and sulfonic acid groups, which facilitate the absorption and emission of light .
Comparison with Similar Compounds
Similar Compounds
Disodium 4,4’-bis(2-sulphostyryl)biphenyl: Similar in structure and used as a fluorescent brightener.
Benzenesulfonic acid derivatives: Various derivatives with similar fluorescent properties.
Uniqueness
4,4’-Bis[2-(2-sulfophenyl)ethenyl][1,1’-biphenyl]-2,2’-disulfonic acid stands out due to its high efficiency in fluorescence and its ability to enhance the appearance of materials significantly. Its unique structure allows for versatile applications in different fields, making it a valuable compound in both research and industry .
Properties
CAS No. |
139995-18-9 |
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Molecular Formula |
C28H22O12S4 |
Molecular Weight |
678.7 g/mol |
IUPAC Name |
5-[2-(2-sulfophenyl)ethenyl]-2-[2-sulfo-4-[2-(2-sulfophenyl)ethenyl]phenyl]benzenesulfonic acid |
InChI |
InChI=1S/C28H22O12S4/c29-41(30,31)25-7-3-1-5-21(25)13-9-19-11-15-23(27(17-19)43(35,36)37)24-16-12-20(18-28(24)44(38,39)40)10-14-22-6-2-4-8-26(22)42(32,33)34/h1-18H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40) |
InChI Key |
DBQIOHJQRFRUOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC(=C(C=C2)C3=C(C=C(C=C3)C=CC4=CC=CC=C4S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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